

Application Notes and Protocols for Measuring GABA Transaminase Activity

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Compound of Interest

Compound Name: 4-Oxobutanoate

Cat. No.: B1241810

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Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA is tightly controlled by its synthesis via glutamate decarboxylase (GAD) and its degradation by GABA transaminase (GABA-T). Dysregulation of GABA levels is implicated in various neurological disorders, including epilepsy, anxiety, and sleep disorders. Consequently, GABA-T is a significant therapeutic target for the development of novel drugs.

These application notes provide detailed protocols for measuring GABA-T activity, summarize key kinetic data, and offer visual guides to the relevant biochemical pathway and experimental workflows.

Data Presentation

Table 1: Kinetic Parameters of GABA Transaminase (GABA-T)

This table summarizes the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}) for GABA-T from different sources. These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.

Enzyme Source	Substrate	Km (mM)	Vmax (μmol/min/mg)	Reference
Human (recombinant)	GABA	Not specified	0.5 U/mg	[1]
Mouse (neuronal)	GABA	1.1	Not specified	[2]
Mouse (astroglial)	GABA	0.4	Not specified	[2]
Mouse (neuronal)	α-Ketoglutarate	0.2	Not specified	[2]
Mouse (astroglial)	α-Ketoglutarate	0.05	Not specified	[2]
Pig	GABA	Not specified	Not specified	[3]
Pseudomonas fluorescens	GABA	0.79 ± 0.11	Not specified	
Pseudomonas fluorescens	α-Ketoglutarate	0.47 ± 0.10	Not specified	
Escherichia coli (recombinant)	GABA	Not specified	Not specified	[4]

Table 2: Inhibition of GABA Transaminase (GABA-T) Activity

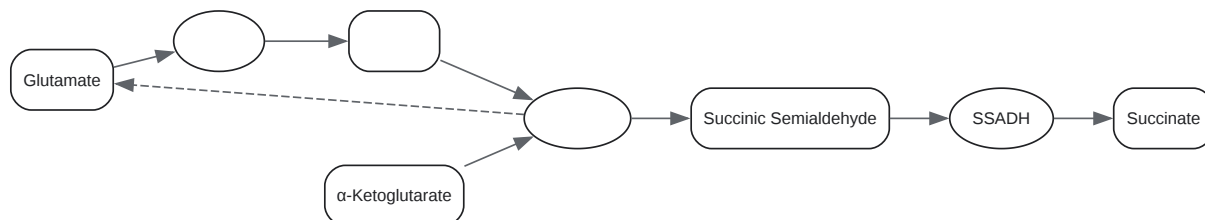
This table provides the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) for various known inhibitors of GABA-T. This data is essential for researchers developing and screening new therapeutic compounds.

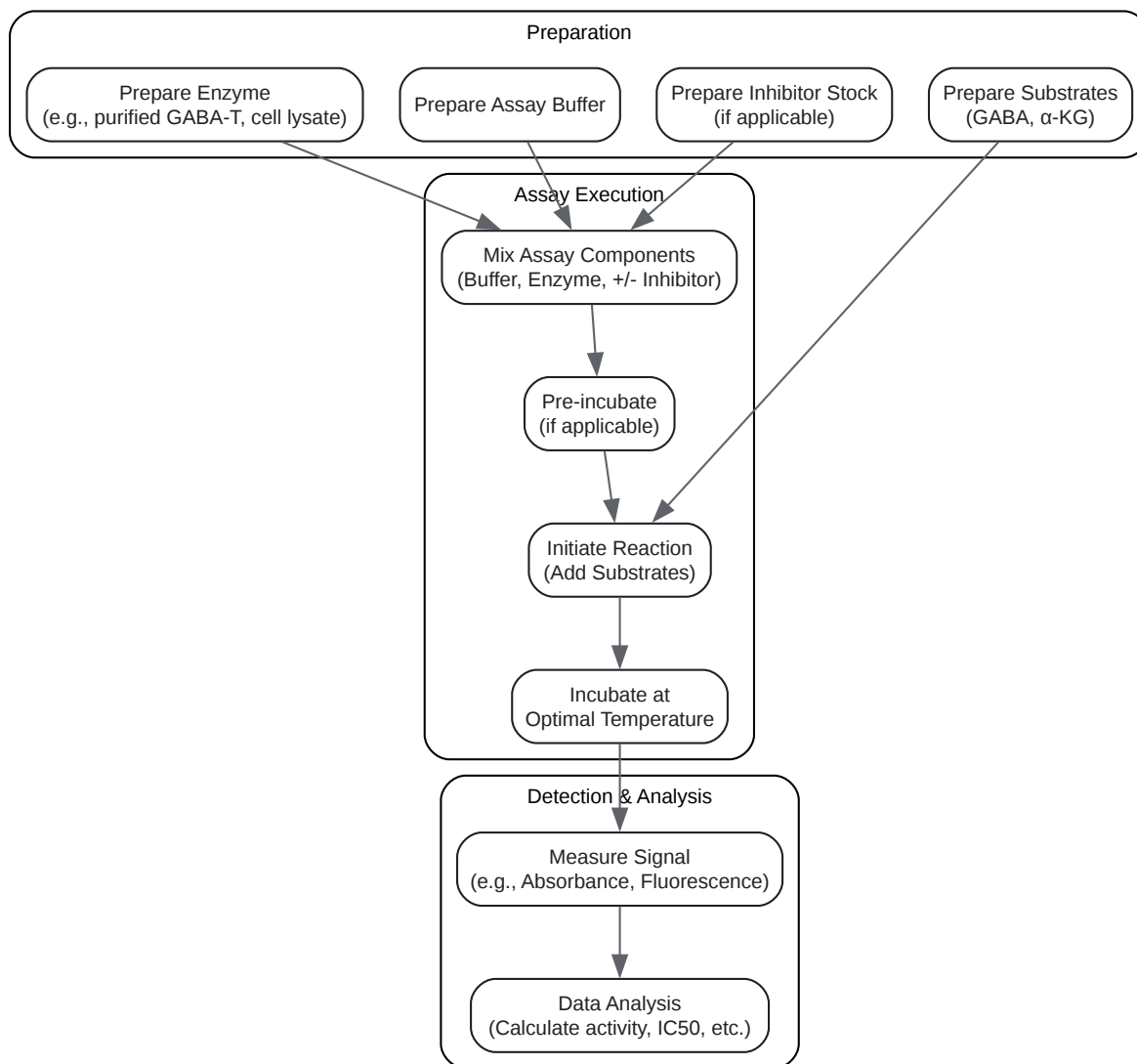
Inhibitor	Enzyme Source	Inhibition Type	IC50 (μM)	Ki (μM)	Reference
Gabaculine	Human	Irreversible	-	2.9	[5]
Vigabatrin	Human	Irreversible	70.3	-	[1]
Vigabatrin	Bacterial	Irreversible	14,202	-	[1]
Phenylethylidenehydrazine (PEH)	Not specified	Irreversible	Not specified	Not specified	[6] [7]
Ethanolamine-O-sulfate (EOS)	Not specified	Not specified	Not specified	Not specified	[8]
L-cycloserine	Not specified	Not specified	Not specified	Not specified	[8]
Valproic acid	Not specified	Not specified	Not specified	Not specified	[8]

Signaling Pathway and Experimental Workflow Visualizations

GABA Metabolism and the Role of GABA-T

The following diagram illustrates the metabolic pathway of GABA, highlighting the central role of GABA transaminase in its degradation.





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